A-966492
Overview
Description
A-966492 is a novel compound known for its potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.
Preparation Methods
The synthesis of A-966492 typically begins with 3-formylamino-1,2-phenylenediamine as the starting material. The synthetic route involves the cyclization of substituted benzoic acid under specific reaction conditions . The detailed steps are as follows:
- Dissolve 3-formylamino-1,2-phenylenediamine in a 1:1 mixture of methanol and water.
- Add substituted benzoic acid and heat the mixture to 50°C for 2 hours.
- Cool the reaction mixture to room temperature and remove methanol under reduced pressure.
- Extract the aqueous phase with ethyl acetate, wash the organic layer with purified water and saturated saline solution, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Recrystallize the residue from ethanol and water to obtain the final product .
Chemical Reactions Analysis
A-966492 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Scientific Research Applications
A-966492 has several scientific research applications:
Mechanism of Action
The primary mechanism of action of A-966492 involves the inhibition of PARP enzymes. By binding to the catalytic domain of PARP1 and PARP2, it prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Comparison with Similar Compounds
A-966492 is unique due to its high potency and selectivity for PARP1 and PARP2. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy, but with different pharmacokinetic properties.
Rucaparib: Similar in function but varies in its chemical structure and specific applications.
Niraparib: Another PARP inhibitor with distinct pharmacological profiles and clinical uses.
Properties
IUPAC Name |
2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.